N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Pharmacological Research
Thiophene derivatives are known for their wide range of pharmacological activities. This compound could be investigated for potential anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties . Its unique structure may interact with various biological targets, offering a new avenue for drug discovery and development.
Material Science
The thiophene ring is a key component in the development of organic semiconductors . This compound could be utilized in the creation of new organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic and optoelectronic devices.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be synthesized and tested for its efficacy in protecting metals from corrosion, which is crucial for extending the lifespan of machinery and infrastructure.
Anesthetic Agents
Given the structural similarity to known anesthetics, this compound might act as a voltage-gated sodium channel blocker . It could be explored as a local anesthetic, particularly in dental procedures, offering potentially improved efficacy or reduced side effects.
Anti-Atherosclerotic Agents
Thiophene compounds have shown anti-atherosclerotic effects . This particular derivative could be part of a study to develop new medications that prevent or treat atherosclerosis, a leading cause of heart attacks and strokes.
Sensor Technology
Thiophene-based molecules are integral in the design of sensors due to their electronic properties . This compound could be incorporated into sensors that detect environmental pollutants or hazardous chemicals, enhancing safety and monitoring capabilities.
Neurological Disorders
Some thiophene derivatives are known to possess anti-psychotic and anti-anxiety properties . Research into this compound could lead to the development of new treatments for neurological conditions, improving patient outcomes.
Mechanism of Action
Target of Action
Thiophene-based compounds, which this molecule belongs to, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, some thiophene-based drugs like suprofen act as nonsteroidal anti-inflammatory drugs, and articaine is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
properties
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-21-19(24)18-15-10-6-3-7-11-16(15)26-20(18)22-17(23)12-13-25-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSOAYEDOWSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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